molecular formula C14H20Cl2N2O B5235351 N-(4-chlorophenyl)-3-piperidin-1-ylpropanamide;hydrochloride

N-(4-chlorophenyl)-3-piperidin-1-ylpropanamide;hydrochloride

Cat. No.: B5235351
M. Wt: 303.2 g/mol
InChI Key: UZBYYCBMYCGBKW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-3-piperidin-1-ylpropanamide;hydrochloride typically involves the reaction of 4-chlorobenzoyl chloride with piperidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-3-piperidin-1-ylpropanamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in an aqueous or organic solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-chlorophenyl)-3-piperidin-1-ylpropanamide;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-3-piperidin-1-ylpropanamide;hydrochloride involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-(pyridin-4-ylmethyl)amino]benzamide
  • 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
  • N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-nitroheteroarylcarboxamide

Uniqueness

N-(4-chlorophenyl)-3-piperidin-1-ylpropanamide;hydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties

Properties

IUPAC Name

N-(4-chlorophenyl)-3-piperidin-1-ylpropanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O.ClH/c15-12-4-6-13(7-5-12)16-14(18)8-11-17-9-2-1-3-10-17;/h4-7H,1-3,8-11H2,(H,16,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZBYYCBMYCGBKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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